Tilivalline

Vue d'ensemble

Description

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) compound. It was first identified in the human gut pathobiont Klebsiella oxytoca, a bacterium associated with antibiotic-associated hemorrhagic colitis . This compound is a nonribosomal enterotoxin and has been linked to the pathogenesis of colitis in animal models . It is also produced by the entomopathogenic bacterium Xenorhabdus eapokensis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of tilivalline involves several enzymatic steps. Initially, 3-hydroxyanthranilic acid is biosynthesized from chorismate through the action of enzymes AroX and 3-dehydroquinate synthase AroB . This intermediate is then converted to 2-amino-2-deoxychorismate by AdsX, followed by further conversion to 3-hydroxyanthranilic acid via phenazine biosynthesis . The activated form, 3-hydroxyanthranilic acid-CoA, binds to this compound-specific nonribosomal peptide synthases NspA/ThdA . L-proline is also activated and binds to NpsB, leading to the formation of this compound through a series of acyl transfer and reductive release reactions .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Tilivalline undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates during biosynthesis.

Reduction: Reductive release in the final step of biosynthesis.

Substitution: Formation of amide bonds during peptide synthesis.

Common Reagents and Conditions:

Oxidation: Enzymes such as 2,3-dihydro-dihydroxybenzoate dehydrogenase.

Reduction: Utilization of NADPH.

Substitution: Enzymatic acyl transfer reactions.

Major Products: The major product of these reactions is this compound itself, formed through the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .

Applications De Recherche Scientifique

Biosynthesis

The biosynthetic pathway of tilivalline is intricately linked to the production of tilimycin, another compound synthesized by Klebsiella oxytoca. The conversion from tilimycin to this compound involves a non-enzymatic reaction with indole, which is generated from tryptophan . Understanding this pathway not only sheds light on the natural product's formation but also opens avenues for synthetic biology applications aimed at producing this compound or its analogs for research and therapeutic purposes.

Implications for Disease Treatment

Given its association with AAHC, this compound presents opportunities for developing diagnostic and therapeutic strategies. Research has shown that targeting the mechanisms by which this compound induces cytotoxicity could lead to novel treatments for colitis and other related gastrointestinal disorders . Furthermore, the study of this compound's effects on human cells can inform broader applications in cancer research, particularly regarding cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cytotoxicity in Human Cells : A study demonstrated that this compound prompted apoptosis in cultured human cells, providing insights into its potential role as a therapeutic agent against malignancies where apoptosis is dysregulated .

- Biosynthetic Pathway Characterization : Research elucidated the biosynthetic pathway leading to this compound production, emphasizing its dual role as both a natural product and a potential drug target .

- Animal Studies : Investigations into the effects of this compound on animal models have confirmed its pathogenic role in AAHC, reinforcing the need for further research into its therapeutic applications .

Data Table: this compound Research Overview

Mécanisme D'action

Tilivalline exerts its effects by inducing epithelial apoptosis, leading to intestinal barrier impairment . It targets tight junction proteins such as claudin-1, claudin-5, and claudin-8, causing their redistribution and weakening the paracellular pathway . This mechanism is both this compound-dependent and independent, with the latter involving other bacterial factors .

Comparaison Avec Des Composés Similaires

Tilivalline is unique among pyrrolobenzodiazepines due to its specific biosynthetic pathway and its association with Klebsiella oxytoca . Similar compounds include:

Tilimycin: Another pyrrolobenzodiazepine produced by Klebsiella oxytoca with cytotoxic properties.

Anthramycin: A related compound with similar biosynthetic origins but different biological activities.

This compound’s uniqueness lies in its dual role as an enterotoxin and a research tool for studying bacterial-host interactions and nonribosomal peptide synthesis.

Activité Biologique

Tilivalline is a nonribosomal peptide produced by the bacterium Klebsiella oxytoca, which is part of the human gut microbiota. This compound has garnered attention due to its significant biological activities, particularly its role in intestinal pathogenesis, specifically antibiotic-associated hemorrhagic colitis (AAHC). This article explores the biosynthesis, biological mechanisms, and implications of this compound, supported by relevant research findings.

Biosynthesis of this compound

This compound is synthesized through a nonribosomal peptide assembly pathway that begins with the production of tilimycin, another pyrrolobenzodiazepine (PBD) with cytotoxic properties. The spontaneous reaction between tilimycin and indole leads to the formation of this compound. This pathway was elucidated through genetic mutation studies and chemical synthesis, confirming the proposed biosynthetic route .

Table 1: Biosynthetic Pathway of this compound

| Compound | Description | Role in Pathogenesis |

|---|---|---|

| Tilimycin | A cytotoxic pyrrolobenzodiazepine | Precursor to this compound; induces DNA damage |

| This compound | Nonribosomal peptide with microtubule-stabilizing activity | Induces apoptosis in intestinal epithelial cells |

| Culdesacin | A metabolite with no significant biological activity | Not directly involved in pathogenicity |

This compound exhibits distinct cytotoxic properties compared to its precursor, tilimycin. While tilimycin acts as a genotoxin, causing DNA strand breaks and activating cellular damage repair mechanisms, this compound stabilizes microtubules and induces mitotic arrest in cells. This unique mechanism contributes to its role in promoting apoptosis in intestinal epithelial cells during colitis .

- IC50 Values :

- Tilimycin : 2.6 μM (more cytotoxic)

- This compound : 14.5 μM

The difference in IC50 values indicates that tilimycin is significantly more potent than this compound in inducing cell death .

Impact on Gut Microbiota

Research has demonstrated that the secretion of tilimycin can alter the gut microbiota composition by suppressing competing bacterial populations, which may lead to increased rates of antibiotic resistance among opportunistic pathogens like Klebsiella pneumoniae and Escherichia coli. This phenomenon highlights the potential for tilimycin to act as a pro-mutagenic agent within the gut ecosystem .

Animal Models

In murine models of AAHC, both this compound and tilimycin were detected in significant concentrations during active colitis episodes. Studies showed that these enterotoxins contribute collectively to the pathogenesis of colitis by inducing apoptosis through different mechanisms, reinforcing their potential role as critical factors in intestinal disease .

- Study Findings :

- Increased lesion burden in cecal enterocytes.

- Activation of DNA damage response pathways upon exposure to tilimycin.

- Distinct cell cycle arrest patterns observed in HeLa cells treated with either toxin.

Clinical Implications

The identification of this compound's biosynthetic pathway and its biological activities provides insights into potential therapeutic targets for managing AAHC and other related gastrointestinal disorders. Understanding how these toxins interact with host tissues could lead to novel strategies for mitigating their harmful effects while preserving beneficial gut microbiota .

Propriétés

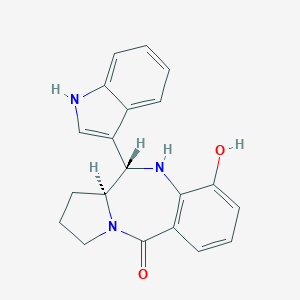

IUPAC Name |

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZNARCWDDMOPL-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001138 | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80279-24-9 | |

| Record name | Tilivalline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.